2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core substituted with a 4,5-dimethylthiazole moiety at position 2 and a 4-ethoxyphenyl group at position 1. Its molecular formula is C₂₅H₂₂N₂O₅S, with an average molecular mass of 462.520 g/mol and a monoisotopic mass of 462.124943 g/mol .
The compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The synthetic protocol emphasizes scalability, compatibility with functional groups, and isolation via crystallization without chromatography .
Properties
Molecular Formula |
C24H20N2O4S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20N2O4S/c1-4-29-16-11-9-15(10-12-16)20-19-21(27)17-7-5-6-8-18(17)30-22(19)23(28)26(20)24-25-13(2)14(3)31-24/h5-12,20H,4H2,1-3H3 |
InChI Key |
APOLUTSYWVMFMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C)C)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
Biological Activity
2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its unique heterocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are often associated with similar structural motifs in other compounds.
Structural Characteristics
The molecular formula of this compound is C24H20N2O4S, with a molecular weight of 432.5 g/mol. The structure incorporates thiazole and chromeno rings, which are known to contribute to various biological activities. The presence of an ethoxy group enhances its chemical reactivity and may influence its interaction with biological systems.
Biological Activities
Research indicates that compounds with structural similarities often exhibit significant biological activities, including:
- Antimicrobial Activity : Many thiazole derivatives have shown promising antimicrobial properties. For instance, studies have demonstrated that thiazole compounds can inhibit the growth of various bacteria and fungi.
- Anticancer Properties : Compounds featuring chromeno and pyrrole moieties have been investigated for their potential anticancer effects. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms.
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 2-(4-Methoxyphenyl)-1-(4,5-dimethylthiazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Anticancer | |
| 7-Chloro-1-(3-methoxyphenyl)-2-(4,5-dimethylthiazolyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | Antimicrobial | |
| 2-(4-Ethoxyphenyl)-4,5-dimethylthiazole | Anti-inflammatory |
The biological activity of 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and immune responses.
- Oxidative Stress Reduction : Some studies suggest that thiazole-containing compounds can enhance antioxidant defenses in cells.
Case Studies
Several studies have explored the biological activity of compounds related to 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:
- Study on Anticancer Activity : A study investigated a similar compound's effect on breast cancer cell lines. Results indicated significant apoptosis induction at certain concentrations.
- Antimicrobial Study : Another research focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The findings suggested that modifications in the thiazole ring could enhance activity.
Comparison with Similar Compounds
Table 1: Key Substituent Variations in Chromenopyrrole-Dione Derivatives
Key Observations :
- Substituent Effects: The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to simpler aryl groups (e.g., unsubstituted phenyl).
- Thiazole vs. Other Heterocycles: The 4,5-dimethylthiazole substituent at position 2 introduces steric bulk and electron-withdrawing effects, distinguishing it from derivatives with aliphatic or aromatic substituents (e.g., 2-(dimethylamino)ethyl or phenyl) .
Derivatives with Modified Core Structures
3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones
These derivatives are synthesized via hydrazine-mediated ring-opening of chromenopyrrole-diones (1:5 molar ratio in dioxane at 80°C) .
Comparison with Target Compound :
- Bioactivity: While chromenopyrrole-diones are explored for anticancer and antimicrobial properties, pyrazolone derivatives may exhibit enhanced hydrogen-bonding capacity due to the hydroxyl and carbonyl groups .
- Synthetic Flexibility: Both classes benefit from modular synthesis, but pyrazolones require an additional reaction step, reducing overall yield compared to the one-pot chromenopyrrole-dione synthesis .
Key Findings :
- The target compound’s synthesis is more efficient (one-pot, chromatography-free) compared to pyrazolone derivatives, which require extended reaction times .
- Substituent diversity is maximized in chromenopyrrole-diones, whereas pyrano-pyrrole derivatives face limitations in functional group tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
